(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-14-5-4-11(18)8-15(14)24-17(20)19-16(21)10-6-12(22-2)9-13(7-10)23-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFCMVKBUPHQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an acid catalyst.
Fluorination and Methylation:
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamide and heterocyclic derivatives, focusing on synthesis, physicochemical properties, and functional group effects.
Structural and Functional Group Comparisons
Physicochemical and Spectral Data
Melting Points and Stability
- The target compound’s benzo[d]thiazole core likely confers moderate thermal stability, comparable to thiadiazole derivatives like 8a (mp 290°C) .
- Triazole derivatives (e.g., compound 3 ) exhibit lower thermal stability due to carbamate lability .
Spectral Signatures
- IR Spectroscopy : The target compound’s C=O stretch (~1605–1679 cm⁻¹) aligns with benzamide derivatives (e.g., 8a : 1605 cm⁻¹) . Methoxy groups (C-O) may appear at ~1250 cm⁻¹, distinct from trifluoromethyl (CF₃) stretches (~1150 cm⁻¹) in patent compounds .
- ¹H-NMR : The 6-F substituent in the target compound would deshield aromatic protons (δ ~7.5–8.5 ppm), similar to fluorinated analogs. Triazole NH protons (δ 13.0 ppm in compound 2 ) are absent in the target compound, simplifying its NMR profile .
Biological Activity
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
Chemical Structure
The compound's structure features a benzo[d]thiazole core with a fluorine atom and methoxy groups, contributing to its unique chemical and biological characteristics.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16FN2O3S |
| Molecular Weight | 335.37 g/mol |
| InChI Key | ICMJJRRWMSAXTH-UHFFFAOYSA-N |
Biological Activity Overview
Research has indicated that benzo[d]thiazole derivatives possess significant biological activities. The following sections detail the specific activities associated with this compound.
Anticancer Activity
Studies have shown that compounds with a benzo[d]thiazole core exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A recent study evaluated the anticancer activity of similar compounds in vitro against breast cancer cell lines. The results indicated that derivatives with methoxy substitutions enhanced cytotoxicity compared to non-substituted analogs, suggesting a structure-activity relationship (SAR) where electron-donating groups improve efficacy .
Antibacterial Activity
The emergence of drug-resistant bacterial strains necessitates the development of new antibacterial agents. Benzo[d]thiazole derivatives have shown promise in this area.
- Research Findings : In vitro testing demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .
Antifungal Activity
The antifungal properties of this compound have also been explored, particularly against pathogenic fungi.
- Case Study : A study assessing various benzo[d]thiazole derivatives found that compounds with similar structures demonstrated effective antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Inhibition of Topoisomerases : Disruption of DNA replication processes in both bacterial and fungal cells.
- Membrane Disruption : Interference with microbial cell membranes, leading to cell lysis.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial/Antifungal | 32 - 64 |
| 6-bromobenzo[d]thiazole derivatives | Cytotoxic/Antibacterial | 16 - 32 |
| Thiazolo[5,4-d]thiazoles | Semiconductors/Anticancer | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
